molecular formula C5H6F3NS B8370851 1-(Trifluoromethyl)cyclopropanecarbothioamide

1-(Trifluoromethyl)cyclopropanecarbothioamide

Cat. No.: B8370851
M. Wt: 169.17 g/mol
InChI Key: YEYHVMNQCZOSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)cyclopropanecarbothioamide is a chemical compound with the molecular formula C5H6F3NS It is characterized by the presence of a cyclopropane ring, a carbothioamide group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of 1-(Trifluoromethyl)cyclopropanecarbothioamide may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)cyclopropanecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(Trifluoromethyl)cyclopropanecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopropanecarbothioamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The carbothioamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxamide,1-(trifluoromethyl)-
  • Cyclopropanecarboxylic acid,1-(trifluoromethyl)-
  • Cyclopropanecarbonitrile,1-(trifluoromethyl)-

Uniqueness

1-(Trifluoromethyl)cyclopropanecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C5H6F3NS

Molecular Weight

169.17 g/mol

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carbothioamide

InChI

InChI=1S/C5H6F3NS/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10)

InChI Key

YEYHVMNQCZOSQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=S)N)C(F)(F)F

Origin of Product

United States

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